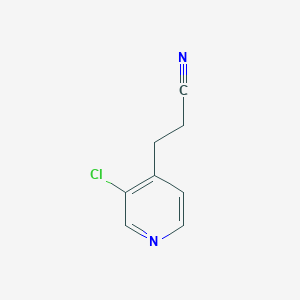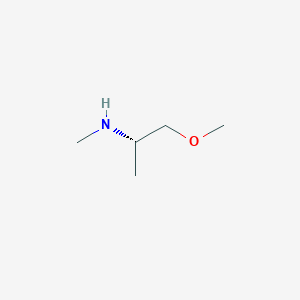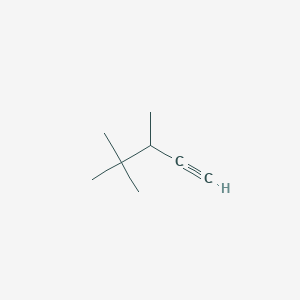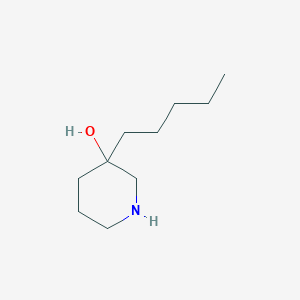![molecular formula C9H18ClNO2 B13586054 3-methoxy-7-azaspiro[3.5]nonan-1-olhydrochloride,Mixtureofdiastereomers](/img/structure/B13586054.png)
3-methoxy-7-azaspiro[3.5]nonan-1-olhydrochloride,Mixtureofdiastereomers
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methoxy-7-azaspiro[3.5]nonan-1-ol hydrochloride, mixture of diastereomers, is a chemical compound with the molecular formula C9H17NO2·HCl. This compound is known for its unique spirocyclic structure, which includes a nitrogen atom within the ring system. The presence of the methoxy group and the azaspiro structure makes it an interesting subject for various chemical and biological studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-7-azaspiro[3.5]nonan-1-ol hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound containing both the nitrogen and oxygen functionalities. The reaction conditions often include the use of solvents like o-xylene and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
3-methoxy-7-azaspiro[3.5]nonan-1-ol hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The methoxy group and the nitrogen atom can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
3-methoxy-7-azaspiro[3.5]nonan-1-ol hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a subject of interest in studies related to enzyme interactions and receptor binding.
Industry: Used in the development of new materials and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of 3-methoxy-7-azaspiro[3.5]nonan-1-ol hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-7-azaspiro[3.5]nonan-2-ol hydrochloride: Similar spirocyclic structure but with a methyl group instead of a methoxy group.
N-(1-Aryl-3-oxo-2-azaspiro[3.5]nonan-1-yl)acetamide: Contains an aryl group and an acetamide functionality, making it structurally similar but functionally different.
Uniqueness
The uniqueness of 3-methoxy-7-azaspiro[3.5]nonan-1-ol hydrochloride lies in its specific combination of functional groups and its spirocyclic structure. This combination allows for unique interactions with biological targets and makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C9H18ClNO2 |
|---|---|
Molecular Weight |
207.70 g/mol |
IUPAC Name |
3-methoxy-7-azaspiro[3.5]nonan-1-ol;hydrochloride |
InChI |
InChI=1S/C9H17NO2.ClH/c1-12-8-6-7(11)9(8)2-4-10-5-3-9;/h7-8,10-11H,2-6H2,1H3;1H |
InChI Key |
CRNBQGQAASTSQH-UHFFFAOYSA-N |
Canonical SMILES |
COC1CC(C12CCNCC2)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl N-[(1S,2R)-2-hydroxy-1,2-diphenylethyl]carbamate](/img/structure/B13585971.png)

![1-[3-(propan-2-yl)-3H-diazirin-3-yl]methanaminehydrochloride](/img/structure/B13585979.png)
![1-Bromo-3-(4-methoxybenzenesulfonyl)bicyclo[1.1.1]pentane](/img/structure/B13585980.png)
![4-{[(tert-butoxy)carbonyl]amino}-3-methyl-1H-pyrazole-5-carboxylic acid](/img/structure/B13585983.png)
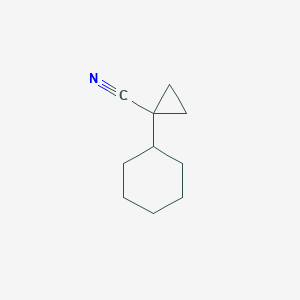

![1-[5-methyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]ethan-1-aminedihydrochloride](/img/structure/B13585991.png)
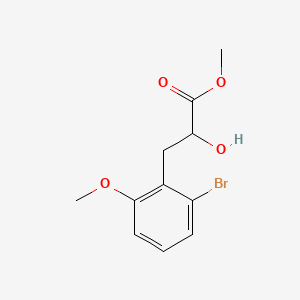
![6-Fluorospiro[3.3]heptan-2-OL](/img/structure/B13586028.png)
